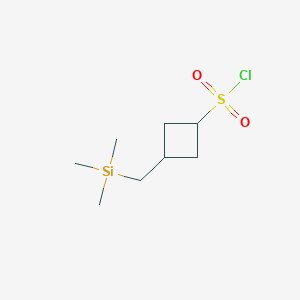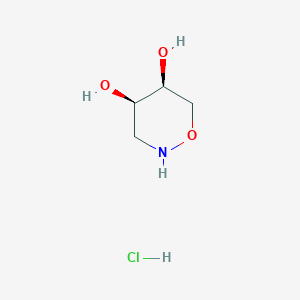![molecular formula C18H20N2O4 B2850613 ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate CAS No. 303146-55-6](/img/structure/B2850613.png)
ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate is a chemical compound with the molecular formula C18H20N2O4 . It is also known by other names such as ethyl 2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo-1,6-dihydropyridazin-1-yl}propanoate .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 328.362 . It has a density of 1.1±0.1 g/cm3 . The boiling point of the compound is 478.6±55.0 °C at 760 mmHg . The flash point is 243.2±31.5 °C . Unfortunately, the melting point was not available in the search results .Aplicaciones Científicas De Investigación
Nonhydrogen Bonding Interactions in Crystal Packing
A study by Zhang et al. (2011) highlights the significance of nonhydrogen bonding interactions, specifically N⋯π and O⋯π types, in the crystal packing of ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxy counterpart. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, contribute to the formation of a 1-D double-column structure in the crystal lattice. This research underscores the importance of such non-conventional interactions in determining molecular arrangement and stability in solid forms, which could be instrumental in the design of new materials with desired physical properties (Zhang, Wu, & Zhang, 2011).
Biodegradation of Gasoline Oxygenates
The work by Steffan et al. (1997) on the biodegradation of gasoline oxygenates such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by propane-oxidizing bacteria showcases the potential environmental applications of ethyl derivatives in mitigating pollution. This research provides insight into the metabolic pathways and enzymatic mechanisms involved in the degradation of these compounds, suggesting a viable bioremediation strategy for contaminated sites. The findings highlight the role of specific bacterial strains in converting these pollutants to less harmful substances, contributing to the development of eco-friendly degradation technologies (Steffan, McClay, Vainberg, Condee, & Zhang, 1997).
Synthesis of Trifluoromethyl Heterocycles
Honey et al. (2012) discuss the utilization of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines. These compounds, synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, have significant applications in pharmaceuticals and agrochemicals due to their unique biological activities. This research highlights the potential of ethyl derivatives in facilitating the development of novel compounds with enhanced efficacy and selectivity for various biological targets (Honey, Pasceri, Lewis, & Moody, 2012).
Chemical Transformations for New Materials
Research into the reactivity and transformation of ethyl derivatives provides foundational knowledge for synthesizing new chemical entities. For instance, the study of the reaction of ethyl 2-acetoxy-3-oxoheptanoate with various reagents leading to the production of key intermediates for further chemical synthesis, as explored by Takeda, Amano, and Tsuboi (1977), demonstrates the versatility of ethyl derivatives in organic synthesis. These transformations are critical for the development of new materials, including pharmaceuticals, agrochemicals, and polymers, by enabling the construction of complex molecules from simpler precursors (Takeda, Amano, & Tsuboi, 1977).
Propiedades
IUPAC Name |
ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxopyridazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-24-18(22)13(2)20-17(21)12-9-15(19-20)8-5-14-6-10-16(23-3)11-7-14/h5-13H,4H2,1-3H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAIJJCZZYRZPJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2850531.png)
![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)
![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)

![9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850541.png)


![Methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetate](/img/structure/B2850545.png)
![1-(4-ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2850546.png)
![(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2850547.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2850548.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2850549.png)


